(2,3-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group and a fluorobenzyl-substituted piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the synthesis may involve the reaction of 2,3-dimethoxyphenylamine with 4-(2-fluorobenzyl)piperazine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, this compound may be used to study the effects of fluorobenzyl-substituted piperazines on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets .
Medicine
Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to a biological response. The piperazine moiety can also play a role in modulating the compound’s activity by affecting its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
(2,3-DIMETHOXYPHENYL)-N-(4-FLUOROBENZYL)METHANAMINE: This compound shares a similar structure but lacks the piperazine moiety.
(3,4-DIMETHOXYPHENYL)-N-(4-FLUOROBENZYL)METHANONE: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both the dimethoxyphenyl and fluorobenzyl-substituted piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H23FN2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-9-5-7-16(19(18)26-2)20(24)23-12-10-22(11-13-23)14-15-6-3-4-8-17(15)21/h3-9H,10-14H2,1-2H3 |
InChI Key |
ZCABNZUVILAECM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.